4-Bromo-3'-cyanobiphenyl

概要

説明

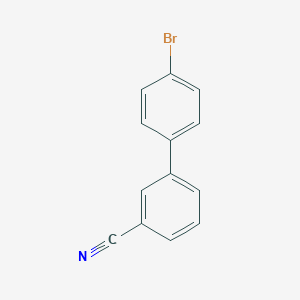

3-(4-Bromophenyl)benzonitrile is an organic compound with the molecular formula C13H8BrN. It is a derivative of benzonitrile, where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)benzonitrile typically involves the bromination of benzonitrile derivatives. One common method is the bromination of 3-phenylbenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of 3-(4-Bromophenyl)benzonitrile often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, is also being explored to minimize environmental impact .

化学反応の分析

Types of Reactions: 3-(4-Bromophenyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol.

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Major Products:

Substitution: 3-(4-Methoxyphenyl)benzonitrile.

Coupling: Biphenyl derivatives.

Reduction: 3-(4-Bromophenyl)benzylamine.

科学的研究の応用

3-(4-Bromophenyl)benzonitrile has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of advanced materials, including polymers and liquid crystals.

作用機序

The mechanism of action of 3-(4-Bromophenyl)benzonitrile largely depends on its chemical reactivity. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In coupling reactions, the compound forms intermediates with transition metal catalysts, facilitating the formation of new carbon-carbon bonds. The nitrile group can also interact with various molecular targets, influencing the compound’s biological activity .

類似化合物との比較

4-Bromobenzonitrile: Similar structure but lacks the additional phenyl ring.

3-Bromobenzonitrile: Bromine atom is positioned differently on the benzene ring.

4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a nitrile group.

Uniqueness: 3-(4-Bromophenyl)benzonitrile is unique due to its dual functional groups (bromine and nitrile) and the additional phenyl ring, which enhances its reactivity and versatility in organic synthesis compared to simpler bromobenzonitriles .

生物活性

4-Bromo-3'-cyanobiphenyl, also known as 3-(4-bromophenyl)benzonitrile, is an organic compound with the molecular formula C13H8BrN. This compound is part of the benzonitrile family and has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C13H8BrN

- Molecular Weight : 256.11 g/mol

- Structure : The compound consists of a biphenyl structure with a bromine atom at the para position and a cyano group attached to one of the phenyl rings.

This compound exhibits biological activity through various mechanisms:

- Enzyme Interaction : It has been shown to interact with acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Studies suggest that derivatives of benzonitrile can inhibit AChE activity, potentially leading to neurotoxic effects.

- Oxidative Stress : The compound may influence oxidative stress pathways, which are implicated in various diseases, including neurodegenerative disorders. It is suggested that oxidative stress modulation could be a significant aspect of its biological activity.

Biochemical Pathways

The biological effects of this compound can be understood through its involvement in several biochemical pathways:

- Acetylcholine Pathway : Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, affecting neurotransmission and potentially resulting in toxicological effects.

- Oxidative Stress Pathway : Compounds like this compound may induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for human health:

- Neurotoxicity Studies : Research on similar compounds has indicated that the inhibition of AChE can lead to symptoms associated with neurotoxicity, including cognitive dysfunction and motor impairment. For instance, a study on a pyrazoline derivative with a similar structure demonstrated significant reductions in AChE levels.

- Toxicological Assessments : The potential toxic effects of this compound have been evaluated through various animal models. These studies often focus on behavioral changes following exposure, alongside biochemical assays measuring AChE activity and oxidative stress markers.

Summary Table of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| AChE Inhibition | Neurotransmission disruption | |

| Oxidative Stress Modulation | ROS generation | |

| Potential Neurotoxicity | Cognitive and motor impairment |

特性

IUPAC Name |

3-(4-bromophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFFDIREDCVUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362711 | |

| Record name | 3-(4-bromophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192699-42-6 | |

| Record name | 3-(4-bromophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。